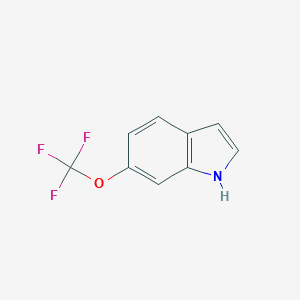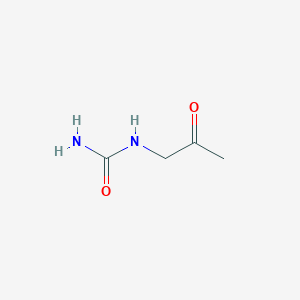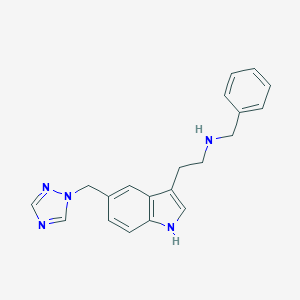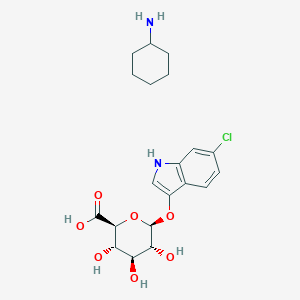
6-Cloro-3-indolil-beta-D-glucurónido sal de ciclohexilamonio
Descripción general
Descripción
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound produces a magenta color upon enzymatic cleavage, making it a valuable tool in various biological and chemical assays .
Aplicaciones Científicas De Investigación
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is widely used in scientific research for various applications:
Chemistry: It serves as a chromogenic substrate in assays to detect beta-glucuronidase activity.
Biology: The compound is used in molecular biology to monitor gene expression, particularly in studies involving the beta-glucuronidase reporter gene.
Medicine: It is employed in diagnostic tests to detect bacterial contamination, especially in clinical samples.
Industry: The compound is used in quality control processes to ensure the absence of beta-glucuronidase-producing bacteria in food and water samples
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme β-glucuronidase . This enzyme is produced by various organisms, including the E. coli bacterium , and plays a crucial role in the hydrolysis of glucuronides, a key step in the metabolism of various substances.
Mode of Action
The compound acts as a chromogenic substrate for β-glucuronidase . When the enzyme interacts with the compound, it cleaves it, leading to the production of a colored precipitate . This color change can be used to detect the presence and activity of the enzyme.
Result of Action
The cleavage of the compound by β-glucuronidase results in the production of a salmon-colored or rose-colored precipitate. This color change provides a visual indication of the presence and activity of the enzyme, making the compound useful in various applications, such as the detection of E. coli contamination .
Análisis Bioquímico
Biochemical Properties
The primary role of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt in biochemical reactions is as a substrate for the enzyme β-glucuronidase . The interaction between this compound and β-glucuronidase results in the cleavage of the compound, producing a salmon-colored precipitate .
Cellular Effects
The effects of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt on cells are primarily related to its role as a substrate for β-glucuronidase . The cleavage of this compound can be used to monitor the activity of β-glucuronidase in cells .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its interaction with the enzyme β-glucuronidase . The compound serves as a substrate for β-glucuronidase, and its cleavage results in the formation of a salmon-colored precipitate .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt in laboratory settings are primarily related to its stability and degradation over time . The compound is stable under normal storage conditions .
Metabolic Pathways
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is involved in the metabolic pathway of β-glucuronidase . The compound serves as a substrate for this enzyme .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves the reaction of 6-chloro-3-indolyl with beta-D-glucuronic acid in the presence of cyclohexylamine. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by beta-glucuronidase, resulting in the cleavage of the glucuronide moiety and the formation of a colored product .
Common Reagents and Conditions
The enzymatic reaction typically requires the presence of beta-glucuronidase and occurs under physiological conditions, such as neutral pH and moderate temperatures. The major product formed from this reaction is a magenta-colored compound, which is used as an indicator of beta-glucuronidase activity .
Comparación Con Compuestos Similares
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is similar to other chromogenic substrates used for detecting beta-glucuronidase activity, such as:
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Produces a blue color upon enzymatic cleavage
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Also produces a magenta color but has different substituents on the indole ring
6-Chloro-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt: Yields a salmon-colored precipitate upon cleavage
The uniqueness of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt lies in its specific colorimetric response and its suitability for various assay conditions, making it a versatile tool in scientific research .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXWVPSZSVEFAI-CYRSAHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


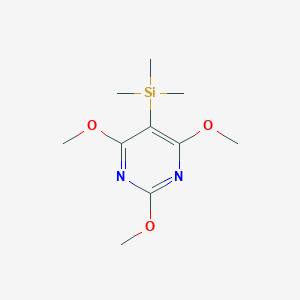
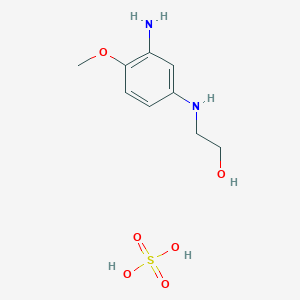
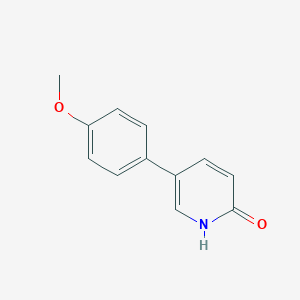
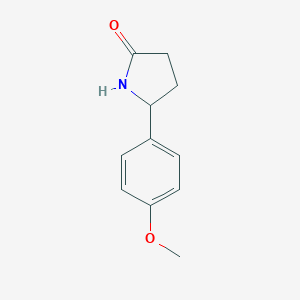
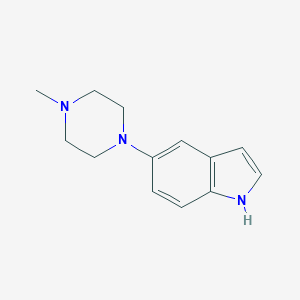
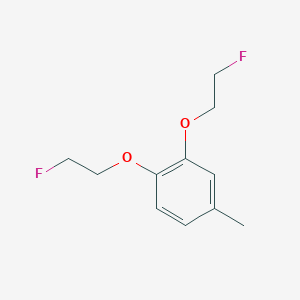
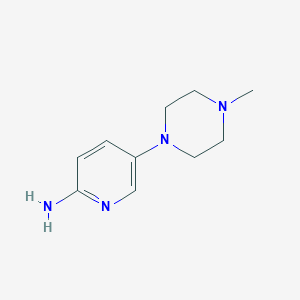
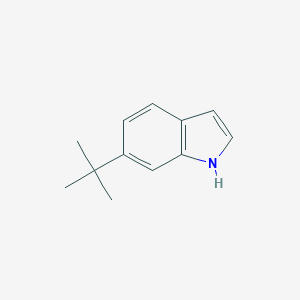
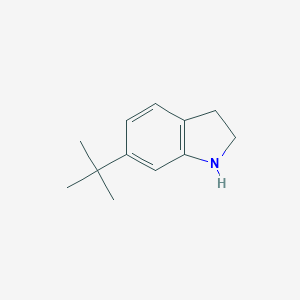
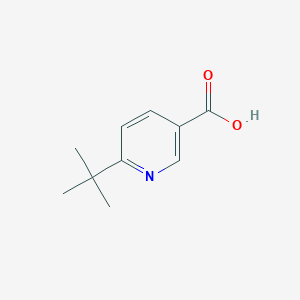
![(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B152624.png)
